molecular formula C20H19FN6O B2524907 3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile CAS No. 2415503-77-2

3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B2524907
CAS No.: 2415503-77-2
M. Wt: 378.411
InChI Key: KBRHQICAKMFPSH-UHFFFAOYSA-N
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Description

3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c1-13-25-17-10-15(21)2-3-16(17)20(28)27(13)12-14-4-8-26(9-5-14)19-18(11-22)23-6-7-24-19/h2-3,6-7,10,14H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRHQICAKMFPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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